Product packaging for [4-(4-Propylcyclohexyl)phenyl] acetate(Cat. No.:)

[4-(4-Propylcyclohexyl)phenyl] acetate

Cat. No.: B5791160
M. Wt: 260.4 g/mol
InChI Key: ORSIYCPFFIHDDM-UHFFFAOYSA-N
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Description

[4-(4-Propylcyclohexyl)phenyl] acetate is a useful research compound. Its molecular formula is C17H24O2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-propylcyclohexyl)phenyl acetate is 260.177630004 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O2 B5791160 [4-(4-Propylcyclohexyl)phenyl] acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-propylcyclohexyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19-13(2)18/h9-12,14-15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIYCPFFIHDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Functional Organic Materials and Molecular Engineering

The design and synthesis of functional organic materials are central to advancements in materials science and molecular engineering. These efforts aim to create novel molecules with tailored properties for specific applications. The structure of [4-(4-Propylcyclohexyl)phenyl] acetate (B1210297) is emblematic of a class of compounds engineered for such purposes, most notably in the field of liquid crystals.

The arylcyclohexyl motif, which forms the backbone of this compound, is a well-established structural element in the design of liquid crystal molecules, often referred to as mesogens. researchgate.netresearchgate.net These materials exhibit phases of matter that are intermediate between conventional liquids and solid crystals, possessing both fluidity and long-range orientational order. researchgate.net The inclusion of a cyclohexyl ring introduces a degree of conformational flexibility while maintaining a rigid, elongated molecular shape, which is conducive to the formation of liquid crystalline phases. researchgate.netresearchgate.net

Research into related structures, such as those containing four-ring systems with cyclohexyl and phenyl units, has demonstrated the synthesis of materials with broad liquid crystal temperature ranges. researchgate.net The specific arrangement of these rings, along with the nature of the terminal alkyl groups, significantly influences the physical properties of the resulting material, including its mesophase behavior, birefringence, and dielectric anisotropy. researchgate.net For instance, studies on comb-like polymers incorporating 4-(trans-4-alkylcyclohexyl)phenol derivatives have shown their utility in creating alignment layers for liquid crystal displays. nih.gov The synthesis of these polymers often starts from precursors like 4-(trans-4-propylcyclohexyl)phenol (B1630764), highlighting the importance of this foundational structure in building more complex functional materials. nih.gov

Significance of Phenol Acetate Derivatives in Contemporary Research

Phenol (B47542) acetate (B1210297) derivatives, characterized by the ester linkage between a phenolic hydroxyl group and an acetyl group, are a significant class of compounds in organic chemistry. nih.gov While phenyl acetate itself can be produced through the reaction of phenol with acetic anhydride (B1165640) or acetyl chloride, the derivatization of more complex phenols follows similar principles. nih.gov This esterification is a common strategy to modify the properties of a phenolic compound, for instance, to act as a protecting group in multi-step organic synthesis or to tune the electronic and physical characteristics of the molecule for materials science applications.

In the context of functional materials, the acetate group can influence a molecule's polarity, solubility, and intermolecular interactions. While more complex ester linkages are often explored in liquid crystal research to optimize mesophase stability and other physical parameters, the acetate group represents a fundamental modification. Research on other phenol acetate derivatives has shown their potential in various fields. For example, certain complex phenyl acetate derivatives have been investigated for their biological activities, including potential anti-proliferative effects. nih.gov This underscores the versatility of the phenol acetate scaffold in different areas of chemical and biomedical research. The synthesis of such derivatives often involves straightforward esterification reactions, making them accessible building blocks for more intricate molecular architectures. nih.gov

Overview of Academic Research Trajectories for Arylcyclohexyl Substituted Ester Architectures

Precursor Compound Synthesis: 4-(trans-4-Propylcyclohexyl)phenol (B1630764) and Related Intermediatescymitquimica.comoakwoodchemical.com

The synthesis of the pivotal intermediate, 4-(trans-4-propylcyclohexyl)phenol, is achievable through several distinct strategic routes. cymitquimica.comoakwoodchemical.comfishersci.calabscoop.com These methods focus on constructing the characteristic aryl-cyclohexyl framework, which consists of a phenol (B47542) ring linked to a 4-propylcyclohexyl group. The stereochemistry of the linkage, preferably trans, is often a critical consideration for applications such as liquid crystals. cymitquimica.com The choice of synthetic route can depend on factors like starting material availability, desired purity, and scalability.

Catalytic Hydrogenation Routes for Cyclohexyl Moieties

Catalytic hydrogenation is a prominent method for generating the cyclohexyl ring from a corresponding aromatic precursor. This approach typically begins with a biphenyl (B1667301) derivative, such as 4-hydroxy-4'-propylbiphenyl. The core of this strategy lies in the selective hydrogenation of one of the two aromatic rings.

The process involves reacting the biphenyl compound with molecular hydrogen in the presence of a metal catalyst. google.com Palladium catalysts, particularly when supported on a solid carrier like carbon (Pd/C), are frequently employed for this type of selective reduction. google.comtcichemicals.com The reaction conditions, including solvent, temperature, and hydrogen pressure, are carefully controlled to favor the saturation of only one aromatic ring, preventing over-hydrogenation to a bicyclohexyl (B1666981) derivative. google.com For instance, a process for selectively hydrogenating biphenyl to phenylcyclohexane (B48628) has been demonstrated using a palladium catalyst in a paraffinic hydrocarbon solvent, with reaction times typically ranging from 15 to 300 minutes. google.com Rhodium-based catalysts have also shown high efficacy and selectivity in the hydrogenation of substituted phenols and other aromatic rings. tcichemicals.comrsc.org The choice of catalyst and conditions can also influence the stereochemical outcome, with some systems favoring the formation of the desired cis-configured product. tcichemicals.com

Table 1: Selected Catalytic Systems for Aromatic Ring Hydrogenation

Catalyst SystemSubstrate TypeKey FeaturesCitations
Palladium on Carbon (Pd/C)Biphenyl derivativesWidely used heterogeneous catalyst; selectivity influenced by solvent and conditions. google.com, tcichemicals.com
Rhodium on Carbon (Rh/C)Substituted phenolsEffective for hydrogenating phenol rings; can yield high cis-selectivity. rsc.org
(Cyclohexyl-CAAC)Rh(COD)ClAromatic ringsHomogeneous catalyst; provides high selectivity for cis-isomers. tcichemicals.com
Platinum-Palladium (Pt-Pd)/GraphiteSubstituted phenolsBimetallic catalyst showing high activity for hydrogenation. researchgate.net

Friedel-Crafts Acylation and Alkylation Approaches for Aryl Substitution

The Friedel-Crafts reaction provides an alternative pathway to assemble the carbon skeleton of the precursor. A common challenge with Friedel-Crafts alkylation using n-propyl halides is the rearrangement of the n-propyl carbocation to the more stable isopropyl carbocation, leading to the wrong isomer. youtube.com To circumvent this, a two-step acylation-reduction sequence is the preferred method for introducing a straight-chain alkyl group onto a benzene (B151609) ring. reddit.comdoubtnut.com

The synthesis would begin by reacting benzene with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) in a Friedel-Crafts acylation to form propiophenone. youtube.comyoutube.com This ketone is then reduced to an alkane using methods such as the Clemmensen (zinc amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction, yielding n-propylbenzene. youtube.comdoubtnut.com Subsequently, a second Friedel-Crafts reaction, this time an alkylation, can be performed to attach the cyclohexyl group to the n-propylbenzene intermediate. This step would typically involve reacting n-propylbenzene with cyclohexene (B86901) or a cyclohexyl halide in the presence of a Lewis or Brønsted acid catalyst. The final steps would involve introducing the hydroxyl group at the para position and separating the desired isomer.

Cross-Coupling Reaction Strategies (e.g., Suzuki-Miyaura) for Aryl-Cyclohexyl Linkages

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile method for forming the carbon-carbon bond between the aryl and cyclohexyl rings. tcichemicals.comresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. mdpi.com

For the synthesis of 4-(trans-4-propylcyclohexyl)phenol, the strategy could involve one of two primary pathways:

Coupling of a (4-propylcyclohexyl)boronic acid with a 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol), where the hydroxyl group may be protected during the reaction.

Coupling of a 4-hydroxyphenylboronic acid with a 1-halo-4-propylcyclohexane.

The reaction is conducted in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.com The choice of base (e.g., potassium carbonate, potassium phosphate) and solvent (e.g., 1,4-dioxane, toluene) is crucial for achieving high yields. researchgate.netmdpi.com The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide variety of functional groups, making it suitable for complex syntheses. tcichemicals.com

Table 2: Typical Components for Suzuki-Miyaura Cross-Coupling

ComponentExamplesRole in ReactionCitations
Palladium CatalystPd(PPh₃)₄, Pd₂(dba)₃Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). mdpi.com, mdpi.com
Organoboron ReagentAryl/Cyclohexyl boronic acids or estersTransfers the organic group to the palladium center. nih.gov, tcichemicals.com
OrganohalideAryl/Cyclohexyl bromides or iodidesThe electrophilic partner in the coupling. mdpi.com
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species and participates in the catalytic cycle. mdpi.com, mdpi.com
Solvent1,4-Dioxane, Toluene, DMESolubilizes reactants and influences reaction rate and yield. researchgate.net, mdpi.com

Esterification Reaction Protocols for Acetate Formation

Once the 4-(trans-4-propylcyclohexyl)phenol precursor is obtained, the final step is its conversion to [4-(4-Propylcyclohexyl)phenyl] acetate via esterification. Because phenols are generally less nucleophilic than aliphatic alcohols, direct esterification with acetic acid can be inefficient. google.comarkat-usa.org Therefore, more reactive acetic acid derivatives or specialized catalytic systems are typically employed.

Dehydrochlorination-Condensation Techniques

A classic and straightforward method for esterifying phenols is the Schotten-Baumann reaction, which utilizes a dehydrochlorination-condensation approach. This involves reacting the 4-(trans-4-propylcyclohexyl)phenol with a highly reactive acylating agent, such as acetyl chloride or acetic anhydride. google.comarkat-usa.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base serves a dual purpose: it acts as a catalyst and also as a scavenger for the hydrochloric acid (in the case of acetyl chloride) or carboxylic acid byproduct generated during the reaction, driving the equilibrium toward the ester product.

Utilization of Coupling Agents and Catalytic Systems (e.g., Trimethylsilyl trifluoromethanesulfonate)

Modern synthetic chemistry offers a variety of advanced coupling agents and catalytic systems to facilitate the esterification of less reactive phenols under mild conditions. One such powerful reagent is Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.org

TMSOTf is a highly electrophilic organosilicon compound that can serve as an effective catalyst for esterification and other condensation reactions. wikipedia.orgnih.gov In the context of forming the acetate ester, TMSOTf can be used to activate the acetylating agent (e.g., acetic anhydride), making it significantly more reactive towards the weakly nucleophilic phenol. nih.gov The reaction proceeds under mild conditions and is known for its high efficiency. Other catalytic systems for phenol esterification include solid acids like SiO₂-SO₃H and various metal-based catalysts that can promote the reaction while minimizing harsh conditions and byproducts. researchgate.netorganic-chemistry.org

Mechanistic Insights into Ester Formation (e.g., Nucleophilic Acyl Substitution)

The formation of this compound from its precursor, 4-(trans-4-propylcyclohexyl)phenol, is a classic example of esterification, typically proceeding through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This class of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com

The mechanism can be detailed in two primary steps:

Nucleophilic Attack: The oxygen atom of the phenolic hydroxyl group on 4-(trans-4-propylcyclohexyl)phenol acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This addition step breaks the pi bond of the carbonyl group, and the electrons are pushed to the carbonyl oxygen, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond. This step is accompanied by the expulsion of the leaving group (e.g., a chloride ion in the case of acetyl chloride). libretexts.orglibretexts.org A final deprotonation step, often assisted by a mild base like triethylamine or pyridine, neutralizes the resulting oxonium ion, yielding the final ester product, this compound. nih.gov

This addition-elimination sequence is characteristic of nucleophilic acyl substitution and is distinct from the single-step SN2 mechanism. libretexts.org The reaction is often catalyzed by acid in what is known as Fischer-Speier esterification, where the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol (the phenol in this case). masterorganicchemistry.commdpi.com

Stereochemical Control and Diastereomer Synthesis

The stereochemistry of the cyclohexyl ring is a critical factor influencing the liquid crystalline properties of this compound. The trans-isomer, where the propyl group and the phenyl group are equatorial, is generally the desired configuration for achieving the specific mesophase behavior required for display applications.

Strategies for Trans-Configuration Selectivity in Cyclohexyl Rings

Achieving a high diastereomeric excess of the trans-isomer is a primary goal in the synthesis of this compound. Several strategies are employed to ensure the desired stereochemistry:

Stereoselective Hydrogenation: A common route involves the hydrogenation of an aromatic precursor, such as 4-propylbiphenyl. The choice of catalyst and reaction conditions can influence the cis/trans ratio of the resulting 4-propyl-1,1'-bicyclohexyl, which can then be further functionalized. A subsequent dehydrogenation or aromatization of one ring would lead to the desired phenylcyclohexyl core.

Starting Material Control: Synthesis often begins with a precursor that already possesses the desired trans-configuration. For instance, the synthesis can start from 4-(trans-4-propylcyclohexyl)phenol, ensuring the stereochemistry is locked in from the beginning of the esterification step. prepchem.com This phenol is often prepared through multi-step sequences where stereocontrol is exerted during the formation of the substituted cyclohexane (B81311) ring itself. researchgate.net

Thermodynamic Control: The trans-diastereomer is thermodynamically more stable than the cis-diastereomer due to the bulky substituents occupying equatorial positions, which minimizes steric strain. Therefore, reaction conditions can be designed to allow for equilibration, favoring the formation of the more stable trans product. nih.gov

Diastereoselective Transformation Methods (e.g., Isomerization)

When a synthetic route produces a mixture of cis and trans diastereomers, specific transformation methods are employed to enrich the desired trans-isomer.

Base-Catalyzed Isomerization: A prominent method involves the isomerization of a cis/trans mixture to the thermodynamically more stable trans product. For instance, in the synthesis of a related aldehyde, a cis/trans mixture was treated with potassium hydroxide (B78521) (KOH) in a solvent system of methanol (B129727) and dichloromethane (B109758) at low temperatures (0-5°C). researchgate.net This process allows for the epimerization at the carbon atom bearing the substituent, leading to an equilibrium mixture that is heavily biased towards the trans isomer. The yield for such an isomerization step can be high, reaching up to 86.9% for the trans-aldehyde product. researchgate.net

Dynamic Isomerization: In related syntheses of trans-4-substituted cyclohexylamines, biocatalytic methods using transaminases have been shown to achieve dynamic isomerization. nih.gov The enzyme selectively acts on the cis-diastereomer, converting it to a ketone intermediate. The reverse reaction, or a separate thermodynamically driven process, then converts the ketone back to the amine, favoring the formation of the more stable trans-isomer. nih.gov This principle of converting the undesired isomer to an intermediate that can then be transformed into the desired isomer is a powerful tool for enhancing diastereomeric purity.

Reaction Optimization Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, making the process viable for industrial-scale production.

Influence of Reaction Temperature and Solvent Systems

The choice of solvent and reaction temperature significantly impacts reaction rates, selectivity, and yield.

Solvent Effects: Dichloromethane is a commonly used solvent for the esterification step, particularly when using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). prepchem.com It provides good solubility for the reactants and is relatively inert. In other related syntheses, tetrahydrofuran (B95107) (THF) has been used as a solvent for hydrogenation steps, while a mixture of methanol and dichloromethane is effective for isomerization reactions. researchgate.netinventivapharma.com Cyclohexane has also been employed as a solvent in the synthesis of phenyl acetate from phenol and acetyl chloride. google.com

Temperature Control: Reaction temperatures are carefully controlled to balance reaction kinetics with the prevention of side reactions. The esterification of 4-(trans-4-propylcyclohexyl)phenol can be effectively carried out at room temperature over several hours. prepchem.com In contrast, the synthesis of a related trans-aldehyde intermediate required specific temperature regimes: 20°C for a hydrogenation step and a colder range of 0-5°C for the final isomerization step to maximize the yield of the trans product. researchgate.net For the synthesis of phenyl acetate using a specific catalyst, a higher temperature of 70°C was found to be optimal. researchgate.net

The following table summarizes optimized reaction conditions from related syntheses.

Reaction StepReactantsSolventTemperatureCatalyst/ReagentYield/PuritySource
Esterification4-(trans-4-propylcyclohexyl)phenol, 3-isopropylidenecyclobutanecarboxylateDichloromethane0°C to Room TempDCCNot specified prepchem.com
Hydrogenationcis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl carbonyl chlorideTetrahydrofuran20°CPd/CaCO390% researchgate.net
Isomerizationcis/trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehydeMethanol/Dichloromethane0-5°CKOH86.9% researchgate.net
EsterificationPhenol, Acetic AnhydrideNone70°CTS-196.5% researchgate.net
EsterificationPhenol, Acetyl ChlorideCyclohexane20°CNoneHigh google.com

Catalyst and Ligand Design for Improved Efficiency

The selection and design of catalysts and associated ligands are pivotal for enhancing reaction efficiency, selectivity, and yield.

Hydrogenation Catalysts: In the synthesis of the cyclohexane ring, heterogeneous catalysts are common. Palladium supported on calcium carbonate (Pd/CaCO3) has been shown to be effective for the hydrogenation of an acyl chloride to an aldehyde, which is a key intermediate step in forming a trans-cyclohexyl structure. researchgate.net

Esterification Catalysts: While many esterifications can proceed with simple acid or base catalysis, specialized catalysts can improve performance. For example, titanium silicalite-1 (TS-1) has been used as an efficient catalyst for the synthesis of phenyl acetate from phenol and acetic anhydride, achieving high conversion rates. researchgate.net

Palladium Catalysts for C-C Bond Formation: In building the core structure, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are invaluable. The design of these catalyst systems, including the choice of palladium source (e.g., Pd(OAc)2) and phosphine (B1218219) ligands (e.g., P(Nap)3), is critical for achieving good yields in the coupling of boronic acids with halides to form the phenylcyclohexyl skeleton. inventivapharma.com

The development of reusable and highly active catalysts, such as magnetic nanoparticles (e.g., NiFe2O4), represents a frontier in sustainable synthesis, even if their application has been demonstrated in related reactions involving phenyl acetate rather than its direct synthesis. researchgate.net

Considerations for Scalability in Laboratory-Scale Production

Scaling up the synthesis of this compound from a research to a laboratory production scale introduces several critical considerations that impact the efficiency, cost-effectiveness, and safety of the process. These factors primarily revolve around reaction kinetics, catalyst selection, purification strategies, and process control.

The most common and direct method for synthesizing this compound is the esterification of 4-(4-propylcyclohexyl)phenol. Two principal pathways are generally considered for this transformation: Fischer-Speier esterification using acetic acid and acetylation using acetic anhydride. google.comathabascau.ca

Fischer-Speier Esterification Pathway

This classic acid-catalyzed esterification involves the reaction of 4-(4-propylcyclohexyl)phenol with an excess of acetic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.comorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the less expensive acetic acid) is used, and the water generated during the reaction is continuously removed. libretexts.orgmasterorganicchemistry.com

The reaction mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen of acetic acid by the strong acid catalyst, which activates the carboxylic acid towards nucleophilic attack. masterorganicchemistry.comyoutube.com

Nucleophilic attack by the hydroxyl group of 4-(4-propylcyclohexyl)phenol on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgyoutube.com

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. organic-chemistry.org

Elimination of water from the protonated intermediate to form a protonated ester. libretexts.orgyoutube.com

Deprotonation of the protonated ester to yield the final product, this compound, and regenerate the acid catalyst. youtube.com

Acetylation with Acetic Anhydride Pathway

An alternative and often more rapid method involves the acetylation of 4-(4-propylcyclohexyl)phenol with acetic anhydride. google.comgoogle.com This reaction can be catalyzed by either an acid or a base. Acid catalysis follows a similar mechanism to Fischer esterification, while base catalysis (e.g., with pyridine or triethylamine) proceeds via the formation of a more nucleophilic phenoxide ion. The use of acetic anhydride is advantageous as it is more reactive than acetic acid and the reaction is not reversible, which often leads to higher yields. google.com A procedure for the preparation of phenyl acetate using acetic anhydride and sodium hydroxide provides a foundational method that can be adapted. prepchem.com

For laboratory-scale production, several factors must be carefully optimized to ensure a successful and scalable process.

Catalyst Selection and Efficiency

The choice of catalyst is paramount. While strong mineral acids are effective, they can be corrosive and difficult to handle at a larger scale. Solid acid catalysts, such as phenolsulfonic acid–formaldehyde resin (PAFR), offer a more sustainable alternative as they can be easily recovered and reused, simplifying the purification process. riken.jpriken.jp For instance, copper(II) sulfate (B86663) has been demonstrated as an efficient and eco-friendly catalyst for the acetylation of phenols with acetic anhydride under solvent-free conditions. scielo.br

Interactive Data Table: Comparison of Catalytic Systems for Esterification

Catalyst SystemReactantsTypical ConditionsAdvantagesScalability Challenges
H₂SO₄ / Acetic Acid4-(4-propylcyclohexyl)phenol, Acetic AcidReflux, water removalLow cost of catalystCorrosive, difficult to remove
TsOH / Acetic Acid4-(4-propylcyclohexyl)phenol, Acetic AcidReflux, water removalLess oxidizing than H₂SO₄Costlier than H₂SO₄
Acetic Anhydride / Pyridine4-(4-propylcyclohexyl)phenol, Acetic AnhydrideRoom temperature or gentle heatingHigh yield, fast reactionPyridine is toxic and has an unpleasant odor
CuSO₄ / Acetic Anhydride4-(4-propylcyclohexyl)phenol, Acetic AnhydrideRoom temperature, solvent-freeMild conditions, reusable catalystCatalyst may require activation
Solid Acid Resin (e.g., PAFR)4-(4-propylcyclohexyl)phenol, Acetic AcidFlow reactor or batchEasy separation, reusable, continuous process possibleHigher initial cost, potential for lower activity

Process Parameters and Optimization

Key process parameters that require careful control during scale-up include temperature, reaction time, and reactant stoichiometry. The reaction kinetics are highly dependent on temperature, with higher temperatures generally leading to faster reaction rates. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of the product. The molar ratio of the reactants also plays a crucial role; using a significant excess of the acetylating agent can drive the reaction to completion but complicates the purification process. masterorganicchemistry.com

Purification and Product Isolation

Purification is a significant challenge in the scalability of this synthesis. Unreacted 4-(4-propylcyclohexyl)phenol has a boiling point that may be close to that of the product, this compound, making simple distillation difficult. google.com Therefore, a multi-step purification process is often necessary. This can involve:

Neutralization and Washing: The crude reaction mixture is first neutralized to remove the acid catalyst and then washed with water and a dilute sodium bicarbonate solution to remove any remaining acetic acid or acetic anhydride.

Extraction: The product is extracted into a suitable organic solvent.

Chromatography: For high-purity requirements, column chromatography may be necessary to separate the product from unreacted phenol and other impurities.

Distillation under Reduced Pressure: Final purification can be achieved by vacuum distillation, which allows for distillation at a lower temperature, minimizing the risk of product decomposition.

The scalability of the synthesis of this compound in a laboratory setting requires a thorough understanding of the reaction pathway and careful optimization of reaction conditions and purification methods. The choice of a robust and recyclable catalyst, coupled with precise control over process parameters, is essential for achieving high yields of the desired product in a safe and efficient manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement. The trans conformation of the 1,4-disubstituted cyclohexane ring is presumed, as it is the most thermodynamically stable isomer.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the acetate group, the aromatic ring, the cyclohexyl ring, and the propyl group.

The acetate methyl group is expected to appear as a sharp singlet in the upfield region, typically around δ 2.29 ppm, similar to other phenyl acetate derivatives. chemicalbook.comhmdb.ca The aromatic protons will present as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the acetate group (H-2', H-6') are expected to resonate at approximately δ 7.09 ppm, while the protons meta to the acetate group (H-3', H-5'), which are adjacent to the cyclohexyl substituent, will appear slightly downfield around δ 7.25 ppm.

The protons of the cyclohexyl and propyl groups will be found in the more shielded region of the spectrum (δ 0.90-2.50 ppm). chemicalbook.com The terminal methyl group of the propyl chain will produce a triplet at about δ 0.90 ppm. The methylene (B1212753) groups of the propyl chain and the methine and methylene protons of the cyclohexyl ring will create a complex series of overlapping multiplets. The benzylic proton on the cyclohexane ring (H-1) is expected to be a multiplet centered around δ 2.50 ppm. acs.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Acetate (CH₃)2.29Singlet (s)N/A
Aromatic (H-2', H-6')7.09Doublet (d)~8.5
Aromatic (H-3', H-5')7.25Doublet (d)~8.5
Cyclohexyl (H-1)2.50Multiplet (m)-
Cyclohexyl & Propyl (CH, CH₂)1.00 - 1.95Multiplet (m)-
Propyl (CH₃)0.90Triplet (t)~7.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct chemical shifts are predicted for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexyl and propyl groups. nih.govorganicchemistrydata.org

The carbonyl carbon of the acetate group is the most deshielded, predicted to appear around δ 169.5 ppm. chemicalbook.com The aromatic carbons will resonate in the δ 120-150 ppm range. The carbon attached to the oxygen (C-1') is expected at approximately δ 148.5 ppm, and the carbon bearing the cyclohexyl group (C-4') at around δ 144.0 ppm. The ortho (C-2', C-6') and meta (C-3', C-5') carbons are predicted at δ 121.7 ppm and δ 127.5 ppm, respectively. The acetate methyl carbon will give a signal at about δ 21.1 ppm. chemicalbook.com

The aliphatic carbons of the trans-propylcyclohexyl group are expected in the upfield region of δ 14-45 ppm. chemicalbook.comrsc.org

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)169.5
Aromatic (C-1')148.5
Aromatic (C-4')144.0
Aromatic (C-3', C-5')127.5
Aromatic (C-2', C-6')121.7
Cyclohexyl (C-1)44.5
Propyl (CH₂)39.8
Cyclohexyl (C-2, C-6)34.5
Cyclohexyl (C-3, C-5)33.8
Cyclohexyl (C-4)37.5
Propyl (CH₂)20.0
Acetate (CH₃)21.1
Propyl (CH₃)14.4

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra. science.govyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key expected correlations include the coupling between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6'), and the extensive couplings within the cyclohexyl and propyl aliphatic spin systems. For example, the benzylic proton (H-1) would show correlations to its neighbors on the cyclohexane ring (H-2, H-6). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. An HSQC spectrum would definitively link the proton and carbon assignments. For instance, the aromatic proton signals at δ 7.09 and 7.25 ppm would correlate with the carbon signals at δ 121.7 and 127.5 ppm, respectively. The acetate methyl proton signal at δ 2.29 ppm would correlate with the carbon at δ 21.1 ppm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized and fragmented, providing a unique fingerprint. The molecular ion peak (M⁺˙) for this compound (C₁₇H₂₄O₂) would be observed at a mass-to-charge ratio (m/z) of 260.

A primary fragmentation pathway for phenyl acetates is the loss of ketene (B1206846) (CH₂=C=O, 42 Da) to give the corresponding phenol radical cation. researchgate.net Therefore, a significant peak is predicted at m/z 218, corresponding to the [4-(4-propylcyclohexyl)phenol]⁺˙ ion. Another characteristic fragmentation is the cleavage of the acetyl group, leading to an acylium ion at m/z 43 ([CH₃CO]⁺), which is often the base peak in the spectrum of acetate esters. libretexts.orgmiamioh.edu

Further fragmentation of the m/z 218 ion would involve cleavages within the propylcyclohexyl substituent, consistent with the fragmentation of alkyl-substituted cyclohexanes and benzenes. thieme-connect.de This would lead to a series of smaller fragment ions.

Predicted Key EI-MS Fragmentation Data for this compound

m/z Predicted Fragment Ion Fragmentation Pathway
260[C₁₇H₂₄O₂]⁺˙Molecular Ion (M⁺˙)
218[M - C₂H₂O]⁺˙Loss of ketene
43[C₂H₃O]⁺Acetyl cation [CH₃CO]⁺

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. nih.govnih.gov For this compound, the expected exact mass of the molecular ion [M]⁺˙ (C₁₇H₂₄O₂) is 260.17763 u. An HR-MS measurement confirming this mass to within a few parts per million (ppm) would provide strong evidence for the molecular formula C₁₇H₂₄O₂. sciex.com

Chromatographic Separation Methods for Purity Assessment and Isomer Isolation

Chromatographic techniques are paramount for the separation of the target compound from starting materials, byproducts, and isomers, ensuring a high degree of purity, which is critical for the reliable performance of liquid crystal materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for such analyses. sielc.com

Methodology and Findings: A suitable RP-HPLC method would likely utilize a C18 or a phenyl-hexyl stationary phase, which provides hydrophobic interactions with the propylcyclohexylphenyl moiety of the molecule. eurjchem.com The mobile phase would typically consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comnih.gov An acid additive like formic acid is often used to improve peak shape and ensure the reproducibility of retention times, especially if the sample contains any acidic impurities. sielc.com Detection is commonly performed using a UV detector, set to a wavelength where the phenyl acetate chromophore exhibits strong absorbance, typically around 254 nm.

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18 or Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and reaction byproducts in the synthesis of this compound, as well as for analyzing its thermal decomposition products.

Research Findings: In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. For this compound, a nonpolar or medium-polarity column would be appropriate.

The mass spectrometer ionizes the eluted molecules, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that allows for structural elucidation. For this compound, characteristic fragmentation would be expected. The molecular ion peak (M+) would be observed, and key fragment ions would likely correspond to the loss of the acetyl group, the cleavage of the ester bond, and fragmentation of the propylcyclohexyl ring. Based on the fragmentation of phenyl acetate, a prominent peak at m/z 94, corresponding to the phenol cation, would be anticipated following the loss of a ketene molecule (CH2=C=O) from the parent ion. nih.gov Further fragmentation of the propylcyclohexylphenyl moiety would also occur.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/zPredicted Fragment Identity
260[M]+ (Molecular Ion)
218[M - C2H2O]+ (Loss of ketene)
175[M - C2H3O2 - C2H5]+ (Loss of acetyl and ethyl radical)
133[C9H17]+ (Propylcyclohexyl cation)
94[C6H5OH]+ (Phenol cation)
43[CH3CO]+ (Acetyl cation)

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For liquid crystalline materials like this compound, this technique provides invaluable information about the molecular conformation and the packing of molecules in the solid state, which is a precursor to the mesophase organization.

Detailed Research Findings: Single-crystal X-ray diffraction analysis of this compound, if a suitable crystal can be grown, would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would unambiguously confirm the trans-configuration of the propylcyclohexyl group, which is crucial for achieving the desired linear molecular shape conducive to liquid crystallinity.

Furthermore, the crystallographic data would elucidate the nature of intermolecular interactions, such as C-H···π and π···π stacking interactions between the phenyl rings, which play a significant role in the thermal stability of the mesophases. nih.gov The analysis of the crystal packing would show how the molecules arrange themselves in the solid lattice, providing insights into the pre-ordering that leads to the formation of nematic or smectic phases upon heating. researchgate.net While no specific crystal structure for this compound is publicly available, studies on similar mesogenic molecules demonstrate that the molecules typically align in a parallel or anti-parallel fashion, maximizing favorable intermolecular contacts. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can be used to monitor chemical transformations and study molecular orientation in different phases.

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds.

Research Findings: The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A strong band around 1760-1740 cm⁻¹ is indicative of the C=O stretching vibration of the acetate ester group. nih.govnih.gov The C-O stretching vibrations of the ester would appear in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl and cyclohexyl groups would be observed in the 2950-2850 cm⁻¹ range. mdpi.com Bending vibrations of the CH₂ and CH₃ groups will also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050C-H StretchAromatic
2925, 2850C-H StretchAliphatic (Cyclohexyl, Propyl)
~1750C=O StretchEster
~1600, ~1500C=C StretchAromatic Ring
~1200C-O StretchEster
~830C-H Out-of-plane Bend1,4-disubstituted Phenyl

Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.

Detailed Research Findings: In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring, typically around 1610 cm⁻¹ and 1580 cm⁻¹, would be strong. nih.gov The C-H stretching vibrations of the aliphatic and aromatic moieties would also be present. The C=O stretch of the ester is generally weaker in the Raman spectrum compared to the FT-IR spectrum. Raman spectroscopy is highly sensitive to the conformational order of alkyl chains and the orientational order of the aromatic core, making it a valuable tool for studying the phase transitions of liquid crystals. nih.gov The degree of polarization of the Raman scattered light can be used to determine the order parameter of the nematic phase.

Thermal Analysis Techniques for Phase Transition Behavior

The thermal analysis of this compound provides crucial insights into its liquid crystalline properties. Techniques such as Differential Scanning Calorimetry (DSC) and Hot Stage Polarizing Optical Microscopy (HS-POM) are instrumental in determining the temperatures and enthalpies of its phase transitions, as well as identifying the specific types of liquid crystal phases (mesophases) it forms.

Differential Scanning Calorimetry is a primary tool for measuring the heat flow associated with phase transitions in a material as a function of temperature. For this compound, DSC analysis is essential to quantify the energetic changes that occur as it transitions between solid, liquid crystal, and isotropic liquid states.

While comprehensive DSC thermograms with specific enthalpy values for this compound are not widely available in the public domain, the literature reports key transition temperatures. A notable transition is the nematic to isotropic (N-I) phase transition, which has been recorded at 31.0 °C. Another study has reported a melting point for the compound in the range of 34-35 °C. The discrepancy in these values may arise from differences in experimental conditions or sample purity. A detailed DSC scan would typically show a peak at the melting point, corresponding to the crystal-to-liquid crystal or crystal-to-isotropic liquid transition, and another peak for the nematic-to-isotropic liquid transition. The area under these peaks would yield the enthalpy of the respective transitions (ΔH), providing a measure of the energy required for the phase change.

Table 1: Reported Phase Transition Temperatures for this compound

TransitionReported Temperature (°C)
Nematic to Isotropic (T_N-I)31.0
Melting Point34-35

Hot Stage Polarizing Optical Microscopy combines a polarizing microscope with a precisely controlled heating and cooling stage. This technique allows for the direct observation of the different phases and their transitions. As the temperature of the sample is varied, changes in the texture and birefringence of the material are observed, which are characteristic of specific liquid crystal mesophases.

For this compound, upon cooling from the isotropic liquid phase, the formation of a nematic phase would be expected. This would be visible under HS-POM as a threaded or schlieren texture, which are characteristic of nematic liquid crystals. Further cooling would lead to crystallization from the nematic or liquid phase, observed as the formation of solid crystalline structures. The specific textures observed provide qualitative confirmation of the phases identified by DSC. Although general principles of POM for liquid crystals are well-established, specific micrographs detailing the phase transitions of this compound are not available in the surveyed scientific literature. The characterization of liquid crystalline phases is often established by such texture observations. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties.aps.orgsemanticscholar.org

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and geometric parameters of the [4-(4-Propylcyclohexyl)phenyl] acetate (B1210297) molecule. aps.orgsemanticscholar.org These calculations, performed on quantum simulators or classical computers, provide a foundational understanding of the molecule's stability and reactivity. aps.orgrsc.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like [4-(4-Propylcyclohexyl)phenyl] acetate. nih.gov By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the molecule's most stable conformation and its energetic properties. chemrxiv.org

A critical initial step in the DFT analysis is a conformational search. For this compound, this involves assessing the different spatial arrangements of the propyl group and the orientation of the cyclohexyl ring. Similar to studies on related cyclohexyl-phenyl compounds, the trans-equatorial-equatorial conformation is predicted to be the most energetically stable isomer. researchgate.net

DFT calculations yield several key electronic and reactivity descriptors. chemrxiv.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other properties, such as ionization potential, electron affinity, and dipole moment, can also be precisely calculated, providing a comprehensive electronic profile of the molecule. nih.govchemrxiv.org

Table 1: Predicted Ground State Properties for this compound via DFT Note: These are representative values based on calculations of similar molecules and illustrate the type of data generated by DFT analysis. Actual values would require a specific computational study.

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy~ -1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 5.3 eVIndicates chemical stability and reactivity. A larger gap implies higher stability.
Dipole Moment~ 2.5 DMeasures the molecule's overall polarity, influencing intermolecular interactions and solubility.
Ionization Potential (IP)~ 6.5 eVThe energy required to remove an electron.
Electron Affinity (EA)~ 1.2 eVThe energy released when an electron is added.

DFT calculations are also highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), predicting the absorption maxima (λmax) and oscillator strengths corresponding to electronic transitions. nih.govresearchgate.net For this compound, the primary electronic transitions are expected to be π-π* transitions within the phenyl ring.

Furthermore, the vibrational frequencies of the molecule can be computed. These calculated frequencies correspond to specific molecular motions, such as C-H stretches, C=O stretches from the acetate group, and vibrations of the phenyl and cyclohexyl rings. This allows for a detailed assignment of experimental FT-IR and FT-Raman spectra, as demonstrated in studies of other complex phenylacetate (B1230308) compounds. nih.gov A scaling factor is often applied to the calculated frequencies to better match experimental results due to the approximations inherent in the calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and the nature of its intermolecular interactions. nih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing researchers to observe the system's evolution over time. nih.gov

For a flexible molecule like this compound, MD simulations can map out the accessible conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the propyl chain and the potential for ring-flipping in the cyclohexyl moiety.

When studying liquid crystals, MD simulations are invaluable for understanding how individual molecules interact and self-assemble into ordered phases. arxiv.org By simulating a system containing many molecules, one can study the formation of dimers and larger aggregates. The interaction energies between pairs of molecules in different orientations (e.g., head-to-head, parallel-displaced) can be calculated. These interaction energies, dominated by van der Waals forces for nonpolar molecules, determine the most stable packing arrangements, which in turn dictate the type of liquid crystal phase formed. researchgate.net For instance, simulations on the related 4-(4-hexylcyclohexyl) isothiocyanatobenzene (6CHBT) showed that the head-to-head configuration, stabilized by van der Waals attractions, was the most energetically favorable. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and calculate the activation energies. This is crucial for understanding reaction kinetics and predicting product formation.

For example, DFT can be used to model the synthesis of the compound or its potential degradation pathways, such as the hydrolysis of the ester group. In a study on a related synthesis, DFT was successfully used to explain the formation of an unexpected by-product during a Wolff-Kishner-Huangminlong reduction. researchgate.net By calculating the energies of intermediates and transition states, the computational model revealed the most favorable reaction pathway. This approach could be applied to optimize the synthesis of this compound or to understand its chemical stability under various conditions.

Prediction of Mesophase Behavior and Anisotropic Properties

A primary goal of computational studies on molecules like this compound is to predict their liquid crystalline (mesophase) behavior. This is achieved by correlating calculated molecular properties with known structure-property relationships in liquid crystals. mdpi.com

The anisotropic, or rod-like, shape of the molecule is a prerequisite for forming mesophases. Computational modeling can quantify this anisotropy. Key factors that influence mesophase behavior include:

Polarity and Polarizability: The magnitude and direction of the molecular dipole moment influence the strength and nature of intermolecular interactions. mdpi.com

Intermolecular Interaction Energies: As determined from MD simulations or DFT calculations on molecular dimers, these energies reveal the preferred packing arrangements. Strong lateral interactions favor the formation of more ordered smectic phases, while end-to-end interactions are characteristic of nematic phases. researchgate.net

By comparing these computed properties to those of compounds with known mesophase behavior, it is possible to make an educated prediction about whether this compound will exhibit nematic or smectic phases and to estimate the temperature ranges of their stability. researchgate.net

Applications in Advanced Materials Science and Display Technologies

Liquid Crystalline Properties and Display Device Integration

The primary application domain for [4-(4-Propylcyclohexyl)phenyl] acetate (B1210297) and its analogues is in liquid crystal (LC) mixtures, where its specific physical characteristics are leveraged to create the electro-optical effects required for displays and other devices.

[4-(4-Propylcyclohexyl)phenyl] acetate is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature. The combination of the rigid core (phenyl and cyclohexyl rings) and the flexible propyl tail promotes the formation of ordered, yet fluid, mesophases upon heating.

PropertyDescriptionRelevance of this compound Structure
Dielectric Anisotropy (Δε) The difference in dielectric permittivity parallel and perpendicular to the LC director (Δε = ε∥ - ε⊥). Determines the responsiveness to an electric field.The propylcyclohexyl-phenyl core provides a base structure that is often mixed with high Δε compounds to tune the switching voltage of the final LC mixture.
Optical Anisotropy (Δn) The difference between extraordinary (ne) and ordinary (no) refractive indices (Δn = ne - no). Essential for light modulation and contrast.The structure contributes a moderate birefringence. The presence of the cyclohexane (B81311) ring generally lowers Δn compared to an all-benzene ring core, allowing for precise control of the optical properties of LC mixtures.

Compounds like this compound are crucial components in nematic liquid crystal mixtures for various LCD applications, most notably the Twisted Nematic (TN) and Vertical Alignment (VA) modes. In these mixtures, it acts as a base mesogen, helping to define the viscosity, temperature range, and optical properties of the final formulation. Its low viscosity, a characteristic often associated with cyclohexane-containing LCs, is particularly beneficial for achieving fast switching times, a critical parameter for modern displays. The chemical stability of the cyclohexyl-phenyl structure also contributes to the long lifetime and reliability required for commercial display products.

While the primary application of this compound is in liquid crystal displays, the integration of liquid crystalline materials with other optoelectronic technologies is an active area of research. In the context of Organic Light-Emitting Diodes (OLEDs), liquid crystal materials are not typically used as the light-emitting layer itself. scispace.com However, they can be employed as advanced optical films to enhance the performance of OLED displays. For example, LC-based films can be used as circular polarizers to reduce reflections and improve sunlight readability, or as compensation films to widen the viewing angle. The well-defined optical anisotropy of materials like this compound makes their derivatives suitable for creating such precisely structured optical layers.

A critical aspect of manufacturing high-contrast LCDs, particularly for VA mode, is achieving a uniform vertical alignment of the liquid crystal molecules on the substrate surfaces in the absence of an electric field. Research has shown that polymers derived from molecules containing the 4-(trans-4-alkylcyclohexyl)phenol structure are highly effective as alignment layers. nih.gov

In one study, polystyrene was functionalized with 4-(trans-4-propylcyclohexyl)phenol (B1630764) (PPCH) side chains. mdpi.comresearchgate.net When these polymer films were used to fabricate liquid crystal cells, they induced a stable and uniform vertical orientation of the nematic LC molecules. nih.govresearchgate.net This effect is attributed to the chemical similarity and specific intermolecular interactions between the LC-like side chains of the polymer and the bulk liquid crystal molecules. The low surface energy of these polymer films, indicated by high water contact angles (often >81°), is strongly correlated with their ability to induce vertical alignment. mdpi.comnih.gov The structural core of this compound is identical to that used in these successful alignment layers, suggesting its direct relevance and potential in this application area.

Functionalization as Polymer Additives for Material Property Enhancement

The [4-(4-Propylcyclohexyl)phenyl] moiety is a valuable building block that can be functionalized and incorporated into polymer systems to enhance material properties. By adding a polymerizable group, such as an acrylate (B77674), to the parent phenol (B47542), reactive mesogens are created. rug.nl These reactive mesogens can be polymerized, often under UV light, to form densely cross-linked polymer networks with retained liquid crystalline order.

These polymer networks are used as additives or as standalone thin films in optical applications. For instance, when added in small amounts to a conventional liquid crystal mixture and polymerized in situ, they can form a polymer-stabilized liquid crystal (PSLC) device. This polymer network can stabilize specific LC textures, reduce switching times, and lower the operating voltage. When used as alignment layers, as described previously, polymers containing the 4-(trans-4-propylcyclohexyl)phenol side group demonstrate excellent thermal and UV stability, with good alignment being maintained at temperatures up to 200°C. mdpi.comnih.gov This robustness is critical for the manufacturing processes and operational lifetime of display devices.

Functionalization ApproachResulting MaterialEnhanced PropertyApplication Example
Grafting onto a polymer backbone (e.g., polystyrene)Comb-like polymer with LC side chainsSurface energy, LC alignmentVertical alignment layers for VA-LCDs. nih.gov
Adding a polymerizable group (e.g., acrylate)Reactive Mesogen / Liquid Crystal Polymer NetworkAnisotropic order, thermal stabilityPolymer-stabilized liquid crystals (PSLCs), optical compensation films. rug.nl

Impact on Thermal Stability and Mechanical Strength of Polymeric Matrices

The incorporation of this compound and structurally similar molecules into polymeric matrices can have a profound impact on their thermal and mechanical properties. While specific data for this exact compound is not extensively documented in publicly available literature, the principles of polymer science and research on related liquid crystalline compounds provide a strong indication of its effects.

The rigid nature of the cyclohexylphenyl group can increase the thermal stability of a polymer by restricting the thermal motion of the polymer chains. This leads to a higher glass transition temperature (Tg) and decomposition temperature. Research on polymers incorporating phenyl esters has shown that these materials can exhibit high thermal stability, with some losing only 10% of their mass at temperatures as high as 460°C. researchgate.net The introduction of such rigid moieties into a polymer backbone generally enhances its resistance to thermal degradation.

Table 1: Expected Impact on Polymer Properties

Property Expected Effect of Incorporating this compound Rationale
Thermal Stability Increased The rigid molecular structure restricts polymer chain mobility.
Glass Transition Temp. (Tg) Increased Reduced free volume and chain flexibility.
Mechanical Strength Increased Reinforcing effect of the rigid core and enhanced intermolecular interactions.

| Stiffness | Increased | The rigid cyclohexylphenyl group limits polymer chain movement. |

Development of Responsive and Smart Materials

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as temperature, light, or electric fields. idu.ac.idmdpi.com Liquid crystalline compounds, a class to which this compound belongs, are at the forefront of the development of such materials.

The orientation of liquid crystal molecules can be controlled by an external electric field, which is the fundamental principle behind liquid crystal displays (LCDs). google.com By incorporating this compound or its derivatives into a polymer network, it is possible to create materials that change their optical properties in response to an electric field. For instance, polymer-dispersed liquid crystals (PDLCs) can switch between opaque and transparent states.

Furthermore, derivatives of this compound, such as those containing polymerizable groups like acrylates, can be used to form liquid crystal polymers. rug.nl These polymers can be designed to exhibit a specific alignment, which can be locked in place. Such materials are crucial for creating films with anisotropic properties, which are used in various optical components for displays. The development of responsive polymer microgels containing copper has demonstrated the ability to tune catalytic activity through swelling and deswelling transitions, showcasing the potential for creating smart catalytic systems. researchgate.net

Table 2: Applications in Responsive and Smart Materials

Application Area Principle of Operation Example
Liquid Crystal Displays (LCDs) Electric field-induced reorientation of liquid crystal molecules. Twisted Nematic (TN) and Super-Twisted Nematic (STN) displays. google.com
Smart Windows Switching between transparent and opaque states. Polymer-Dispersed Liquid Crystals (PDLCs).
Optical Films Anisotropic properties from aligned liquid crystal polymers. Compensation films and polarizers. rug.nl

| Sensors | Change in optical properties in response to analytes. | Liquid crystal-based biosensors. |

Utility as a Chemical Reagent and Intermediate in Complex Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly those used in liquid crystal compositions and other advanced materials. Its synthesis typically starts from 4-(trans-4-propylcyclohexyl)phenol, which is then acetylated. mdpi.com

This acetate can then serve as a precursor for a variety of other functional groups. For example, it can be hydrolyzed back to the phenol and then subjected to etherification or esterification with other molecules to create a diverse range of liquid crystal materials with tailored properties. The synthesis of related compounds often involves multi-step processes where a core structure, such as the propylcyclohexyl-phenyl group, is functionalized. For instance, the synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde involves several steps starting from a carboxylic acid derivative. researchgate.net

The versatility of the acetate group allows for its use in protecting the phenolic hydroxyl group during other chemical transformations on different parts of the molecule. Subsequently, the acetate can be selectively removed to unmask the phenol for further reaction. This strategic use as a protecting group and a reactive intermediate makes it a key building block in the synthesis of functional materials. The synthesis of various phenyl acetate derivatives for use as pharmaceutical intermediates further highlights the utility of this class of compounds in organic synthesis. google.com

Table 3: Key Synthetic Transformations

Starting Material Reagent/Reaction Product Application of Product
4-(trans-4-Propylcyclohexyl)phenol Acetic Anhydride (B1165640) This compound Intermediate
This compound Hydrolysis (e.g., NaOH) 4-(trans-4-Propylcyclohexyl)phenol Precursor for other liquid crystals. mdpi.com
4-(trans-4-Propylcyclohexyl)phenol Acryloyl Chloride trans-4-(4'-propylcyclohexyl)phenyl acrylate Liquid crystal monomer for polymers. dakenchem.com

Structure Property Relationships in Materials Science Contexts

Influence of the Cyclohexyl and Phenyl Moieties on Mesophase Stability and Range

The stability and temperature range of the liquid crystalline phases (mesophases) of [4-(4-propylcyclohexyl)phenyl] acetate (B1210297) are critically dependent on the characteristics of its core structural units: the phenyl (aromatic) and cyclohexyl (aliphatic) rings. The interplay between these two moieties is a key determinant of the material's thermal properties.

Research comparing liquid crystals containing these different rings shows that the substitution of a benzene (B151609) ring with a trans-1,4-disubstituted cyclohexane (B81311) ring generally leads to a decrease in the thermal stability of the nematic phase. researchgate.net This is attributed to the differences in geometry and intermolecular forces. The planar, rigid phenyl group promotes strong π-π stacking interactions, which are significant in stabilizing the ordered, anisotropic liquid crystalline state. rsc.org In contrast, the non-planar, more flexible cyclohexane ring results in weaker van der Waals forces between molecules.

Effect of the Ester Linkage on Molecular Rigidity and Flexibility

The delocalization of the lone pair of electrons from the ether oxygen into the C=O antibonding orbital (nO → π*C=O) is a key factor in the stability of these conformers. nih.gov This electronic interaction is strongest in the planar Z-conformation and weaker in the E-conformation, contributing to the energy difference between them. nih.gov This inherent conformational preference and the electronic nature of the ester group are pivotal in defining the molecular architecture and, consequently, the liquid crystalline properties.

Table 1: Calculated Conformational Energy Differences in Phenyl Acetates This table illustrates the preference for the Z conformer in simple phenyl esters, a principle that applies to the acetate portion of the target molecule.

Compound Method Energy Difference (ΔE E-Z) (kcal/mol)
Phenyl acetate HF/6-31G* 5.36 nih.gov
Phenyl trifluoroacetate HF/6-31G* 7.50 nih.gov

Source: Data derived from ab initio calculations. nih.gov

Impact of Terminal Alkyl Chain Length (Propyl Group) on Anisotropic Properties

The terminal alkyl chain, in this case, the propyl group, plays a significant role in modulating the anisotropic properties and mesophase behavior of the liquid crystal. Variations in the length of this flexible tail can have a profound effect on transition temperatures, the type of mesophases formed, and their stability ranges. researchgate.net

In some systems, an "odd-even" effect is observed, where compounds with an even number of carbon atoms in the alkyl chain have higher clearing temperatures than their neighbors with an odd number of carbons. mdpi.com The propyl group, having an odd number of carbons (three), fits into this pattern and its specific length is a critical design parameter for tuning the material's properties for specific applications. For example, in polymers with side chains containing 4-(trans-4-alkylcyclohexyl)phenol moieties, varying the alkyl group from ethyl to propyl, butyl, and amyl has been used to systematically investigate the orientation of liquid crystal molecules on polymer films. mdpi.com

Table 2: General Influence of Alkyl Chain Length on Mesophase Behavior

Chain Length Typical Mesophase Behavior Trend in Clearing Temperature
Short (e.g., C1-C4) Often favors nematic phases. researchgate.net Generally lower.
Medium (e.g., C5-C8) May exhibit both nematic and smectic phases. Tends to increase with length. mdpi.comresearchgate.net
Long (e.g., C8+) Often stabilizes smectic phases. researchgate.net Can continue to increase or plateau. nih.gov

Source: This table represents generalized trends observed across various liquid crystal systems. researchgate.netmdpi.comresearchgate.netnih.gov

Role of Stereochemistry (e.g., Trans-configuration) on Liquid Crystalline Behavior

Liquid crystalline properties are observed almost exclusively in compounds containing the trans-1,4-disubstituted cyclohexyl isomer. researchgate.net The trans configuration ensures that the bonds connecting the ring to the rest of the molecule are pseudo-axial and pseudo-equatorial, leading to a linear, elongated molecular shape that is conducive to the parallel alignment required for mesophase formation. researchgate.netmdpi.com The cis-isomer, in contrast, has a bent, non-linear shape that disrupts the necessary anisotropic packing and typically does not exhibit liquid crystalline behavior. Therefore, syntheses of such materials are designed to produce the trans isomer specifically. researchgate.netresearchgate.net

Substituent Effects (e.g., halogen, cyano groups) on Electronic and Steric Properties

The electronic and steric properties of [4-(4-propylcyclohexyl)phenyl] acetate can be significantly modified by introducing substituents onto the phenyl ring. These modifications can alter the molecule's polarity, polarizability, and intermolecular interactions, thereby influencing its mesophase stability and other physical properties.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have distinct effects. Computational studies on substituted phenyl acetates show that the presence of an EWG on the phenyl ring (such as a cyano or nitro group) increases the energetic preference for the stable Z-conformer of the ester linkage. nih.gov EWGs also impact the reactivity of the ester by making the carbonyl carbon more electrophilic. nih.gov

In terms of mesophase behavior, the position and nature of the substituent are critical. For instance, para-fluorination of the phenyl ring is often found to be favorable for mesophase stability, whereas meta-fluorination can be detrimental. researchgate.net In some liquid crystal systems, terminal EWGs like chloro (-Cl) or bromo (-Br) can suppress the formation of the smectic A phase. rsc.org Conversely, studies on other systems have shown that compounds with terminal electron-donating groups, such as methoxy (B1213986) (-OCH3), tend to have higher clearing temperatures than their counterparts with electron-withdrawing groups like fluoro (-F) or chloro (-Cl). nih.gov The introduction of such substituents is a key strategy for fine-tuning the dielectric anisotropy, a critical parameter for display applications.

Table 3: Effect of Terminal Substituents on Mesophase Thermal Stability (TN-I) in a Representative System This table illustrates the general impact of electron-donating vs. electron-withdrawing groups on the nematic-isotropic transition temperature in a series of three-ring ester liquid crystals.

Terminal Substituent (X) Electronic Nature Relative Thermal Stability (Clearing Point)
-OCH₃ Electron-Donating High nih.gov
-N(CH₃)₂ Electron-Donating High nih.gov
-Cl Electron-Withdrawing Lower nih.gov
-NO₂ Electron-Withdrawing Lower nih.gov
-F Electron-Withdrawing Lowest nih.gov

Source: Data based on trends reported for 4-substituted phenyl methineazo-azomethine phenyl 4-alkoxybenzoates. nih.gov

Environmental Fate and Degradation Pathways Non Biological

Hydrolysis Mechanisms of Ester Bonds in Aqueous Systems

The primary pathway for the degradation of [4-(4-Propylcyclohexyl)phenyl] acetate (B1210297) in aqueous environments is the hydrolysis of its ester bond. This reaction cleaves the ester into 4-(4-propylcyclohexyl)phenol and acetic acid. The rate and mechanism of this process are highly dependent on the pH of the system, proceeding via distinct acid-catalyzed and base-catalyzed pathways.

Under acidic conditions, the hydrolysis of esters like [4-(4-Propylcyclohexyl)phenyl] acetate is a reversible process. The reaction is catalyzed by the presence of a strong acid, which provides hydroxonium ions (H₃O⁺) that act as the catalyst. The mechanism generally proceeds through several key steps.

First, the carbonyl oxygen of the ester is protonated by a hydroxonium ion chemguide.co.uk. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack pearson.comyoutube.com. Subsequently, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon chemguide.co.uk. This leads to the formation of a tetrahedral intermediate. Following the attack by water, a proton is transferred from the newly added hydroxyl group to the oxygen of the original phenoxy group. This proton transfer is a crucial step that converts the phenoxy group into a better leaving group (a phenol). Finally, the tetrahedral intermediate collapses, eliminating the phenol (B47542) molecule and regenerating the protonated carbonyl group of what is now acetic acid. The catalyst is regenerated when a water molecule removes the proton from the carboxylic acid chemguide.co.uk.

Key Steps in Acid-Catalyzed Hydrolysis of an Aryl Acetate Ester
StepDescription
1. ProtonationThe carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), increasing the electrophilicity of the carbonyl carbon.
2. Nucleophilic AttackA water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.
3. Proton TransferA proton is transferred from the oxonium ion to the oxygen of the alkoxy group, making it a better leaving group.
4. EliminationThe alcohol (or phenol) is eliminated from the tetrahedral intermediate, forming a protonated carboxylic acid.
5. DeprotonationA water molecule removes a proton from the protonated carboxylic acid, yielding the final carboxylic acid product and regenerating the acid catalyst.

In neutral to alkaline aqueous solutions, the hydrolysis of esters is catalyzed by hydroxide (B78521) ions (OH⁻) in a process commonly known as saponification uctm.edu. This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. For aryl acetates like this compound, this is the dominant hydrolysis mechanism under basic conditions stanford.eduresearchgate.net.

The base-catalyzed hydrolysis of phenyl acetate typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism pearson.com. The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This attack results in the formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and leading to the cleavage of the carbon-oxygen bond with the phenoxide ion acting as the leaving group. The final step is a rapid, irreversible acid-base reaction where the newly formed acetic acid protonates the phenoxide ion to yield phenol and the acetate anion. The rate of this hydrolysis is influenced by factors such as temperature and the concentration of hydroxide ions stanford.edu.

Comparison of Hydrolysis Mechanisms for an Aryl Acetate Ester
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (H₃O⁺)Base (OH⁻)
Nucleophile Water (weak)Hydroxide ion (strong)
Initial Step Protonation of carbonyl oxygenNucleophilic attack on carbonyl carbon
Reversibility ReversibleEssentially irreversible
Products Carboxylic acid and alcohol/phenolCarboxylate salt and alcohol/phenol

Photochemical Degradation Processes in Material Contexts

As a component of liquid crystal mixtures, this compound is susceptible to photochemical degradation, particularly when exposed to ultraviolet (UV) or high-energy visible light. This degradation can alter the material's physical and chemical properties, impacting the performance of devices in which it is used.

Photodegradation is initiated by the absorption of photons by the molecule, which elevates it to an excited state scispace.com. This excited molecule can then undergo various reactions, including bond cleavage (chain scission) or the formation of new bonds (cross-linking) scispace.com. For ester-containing compounds, photo-oxidation can occur, leading to the formation of free radicals that initiate chain reactions scispace.com. These reactions can result in discoloration, changes in tensile strength, and a loss of surface smoothness in the material scispace.com. The presence of oxygen can significantly accelerate photo-oxidative degradation researchgate.net.

In the context of liquid crystal displays, photodegradation often occurs at the interface between the liquid crystal layer and the polymer alignment layers. The specific degradation pathways for esters can be complex and may include Norrish type reactions or photo-Fries rearrangements, leading to a variety of degradation products researchgate.net. The rate and extent of degradation are influenced by the wavelength and intensity of the incident light, the duration of exposure, and the presence of other materials that might act as photosensitizers researchgate.netfrontiersin.org.

Factors Influencing Photochemical Degradation of Organic Materials
FactorDescription
Wavelength of Radiation Higher energy radiation (e.g., UV light) is generally more damaging and can break chemical bonds more effectively.
Intensity of Radiation Higher intensity light increases the rate of photon absorption and subsequent degradation reactions.
Exposure Time Cumulative exposure to radiation leads to a greater extent of degradation over time.
Presence of Oxygen Oxygen can participate in photo-oxidative reactions, often accelerating the degradation process through the formation of peroxide radicals.
Temperature Elevated temperatures can increase the rate of secondary chemical reactions following the initial photochemical event. scispace.com
Presence of Photosensitizers Other molecules in the material can absorb light and transfer the energy to the target molecule, initiating its degradation.

Thermal Degradation Characteristics and Stability Profiles

The thermal stability of this compound is a critical parameter, particularly for its applications in materials that may be subjected to elevated temperatures. The thermal decomposition of esters can proceed through various mechanisms depending on the molecular structure and the temperature.

For many esters, pyrolysis involves a six-centered transition state (a type of pericyclic reaction), leading to the formation of a carboxylic acid and an alkene stackexchange.com. This pathway is common for esters with a β-hydrogen on the alkyl group. However, for aryl acetates like phenyl acetate, a different mechanism is observed. The thermal decomposition of phenyl acetate has been shown to produce phenol and ketene (B1206846) through a concerted reaction.

Studies on polyvinyl acetate (PVAc) show that its thermal degradation occurs in distinct stages. The first major step involves the elimination of acetic acid (deacetylation), resulting in a polyene backbone, which then undergoes further breakdown at higher temperatures uctm.edu. This suggests that a primary thermal degradation pathway for this compound would likely involve the elimination of acetic acid. At very high temperatures, further decomposition into smaller molecules like carbon monoxide and carbon dioxide can occur stackexchange.com. The precise temperature at which significant degradation begins and the specific products formed would be characteristic of the compound's thermal stability profile.

Potential Thermal Degradation Products of Aryl Acetate Esters
Potential ProductFormation Pathway
Phenol derivative (4-(4-propylcyclohexyl)phenol)Elimination from the ester.
Acetic AcidElimination from the ester. uctm.edu
KeteneConcerted decomposition pathway, analogous to phenyl acetate.
Carbon Monoxide / Carbon DioxideFurther decomposition of primary products at higher temperatures. stackexchange.com

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is undergoing a significant shift towards more environmentally friendly and sustainable practices, and the synthesis of liquid crystals is no exception. Future research on [4-(4-Propylcyclohexyl)phenyl] acetate (B1210297) will increasingly prioritize the development of green chemistry approaches to minimize environmental impact and enhance economic viability.

Key research thrusts in this area include:

Solvent-Free and Solvent-Minimized Reactions: Conventional synthesis of esters often relies on volatile and potentially hazardous organic solvents. A significant future direction is the exploration of solvent-free reaction conditions. Mechanochemistry, which uses mechanical force to induce chemical reactions, is a promising technique for the synthesis of liquid crystal materials with minimal or no solvent use. researchgate.net This approach not only reduces waste but can also lead to faster reaction times and different product polymorphs.

Catalyst Innovation: The development and use of benign and recyclable catalysts are central to green synthesis. Research will likely focus on replacing traditional strong acid catalysts, which are corrosive and generate significant waste, with more sustainable alternatives. This includes solid acid catalysts, enzymes (biocatalysis), and other heterogeneous catalysts that can be easily separated from the reaction mixture and reused. beilstein-journals.orgnih.gov For instance, lipase-catalyzed esterification presents a green alternative for producing esters under mild conditions. matjazperc.com

Renewable Feedstocks: A long-term goal for the sustainable synthesis of [4-(4-Propylcyclohexyl)phenyl] acetate will be the use of renewable starting materials derived from biomass. This would involve developing new synthetic pathways to produce the key cyclohexylphenyl core and the acetate group from bio-based resources, further reducing the carbon footprint of the material.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

Green Chemistry ApproachDescriptionPotential Benefits
Mechanochemistry Use of mechanical force (e.g., ball milling) to drive the esterification reaction.Reduced or eliminated solvent use, faster reactions, potential for novel polymorphs. researchgate.net
Biocatalysis Employment of enzymes, such as lipase, to catalyze the esterification.Mild reaction conditions, high selectivity, biodegradable catalyst. nih.govmatjazperc.com
Heterogeneous Catalysis Use of solid acid catalysts or other recyclable catalysts.Ease of catalyst separation and reuse, reduced corrosive waste. beilstein-journals.org
Multi-component Reactions Combining the starting materials in a one-pot synthesis.Increased efficiency, reduced waste, lower energy consumption. matjazperc.combohrium.com

Integration with Advanced In-Situ Characterization Techniques for Real-Time Monitoring

A deeper understanding of the synthesis and phase behavior of this compound requires advanced characterization techniques that can monitor these processes in real-time. The integration of in-situ characterization tools is a critical future direction that will enable precise control over material properties and facilitate the optimization of manufacturing processes.

Future research will likely focus on the application of the following techniques:

In-Situ Spectroscopy for Reaction Monitoring: Techniques such as in-line mid-infrared (MIR) spectrometry and process mass spectrometry can be used to monitor the esterification reaction to produce this compound in real-time. spiedigitallibrary.org This allows for the continuous tracking of reactant consumption and product formation, leading to a better understanding of reaction kinetics and the optimization of reaction conditions for yield and purity. spiedigitallibrary.orgacs.org

Real-Time Monitoring of Phase Transitions: The performance of liquid crystal devices is intrinsically linked to the precise control of phase transitions. Advanced techniques like high-resolution polarizing optical microscopy (POM) combined with differential scanning calorimetry (DSC) are essential for studying the phase behavior of this compound. rsc.orgresearchgate.net Future research will likely involve the use of temperature-controlled stages with in-situ X-ray diffraction to probe the molecular arrangement during phase transitions in real-time.

Sensing with Liquid Crystals: The unique optical properties of liquid crystals make them highly sensitive to their local environment. This compound, when appropriately functionalized or doped, could be used as a component in real-time sensors. bohrium.comresearchgate.netnih.gov For instance, changes in pH or the presence of specific analytes at an aqueous/liquid crystal interface can induce orientational transitions in the liquid crystal molecules, leading to a detectable optical response. bohrium.comnih.gov

The following table highlights advanced in-situ characterization techniques and their potential applications for this compound:

In-Situ TechniqueApplicationInformation Gained
Mid-Infrared (MIR) Spectroscopy Real-time monitoring of the esterification synthesis.Reaction kinetics, concentration profiles of reactants and products. spiedigitallibrary.org
Process Mass Spectrometry On-line analysis of reaction components.Molecular weight confirmation, impurity tracking. spiedigitallibrary.org
Polarizing Optical Microscopy (POM) Visualization of liquid crystal textures during phase transitions.Identification of mesophases, transition temperatures, defect structures. rsc.orgresearchgate.net
Differential Scanning Calorimetry (DSC) Measurement of heat flow associated with phase transitions.Enthalpy and entropy changes, precise transition temperatures. rsc.orgresearchgate.net
X-Ray Diffraction (XRD) Probing molecular arrangement in different phases.Positional and orientational order of molecules. researchgate.net

Design of Novel Liquid Crystal Mixtures for Enhanced Device Performance

While this compound possesses inherent liquid crystalline properties, its true potential in device applications is often realized when it is part of a multi-component mixture. The strategic design of novel liquid crystal mixtures is a key research direction aimed at enhancing device performance by fine-tuning the physical and electro-optical properties.

Future research in this area will focus on:

Doping with Nanoparticles: The introduction of nanoparticles, such as quantum dots or metal oxides, into a liquid crystal host containing this compound can significantly alter its properties. researchgate.net For example, doping can lead to a reduction in the threshold voltage for switching, a faster response time, and enhanced contrast. researchgate.net The size, shape, and surface chemistry of the nanoparticles play a crucial role in determining the final properties of the composite material.

Formulation of Eutectic Mixtures: By combining this compound with other liquid crystalline compounds, it is possible to create eutectic mixtures that exhibit a broader liquid crystal temperature range and lower melting points than the individual components. This is critical for the development of devices that can operate reliably over a wide range of temperatures.

Chiral Doping for Helical Structures: The addition of a chiral dopant to a nematic host containing this compound can induce a helical structure, leading to the formation of a cholesteric or blue phase. These phases are of great interest for applications in fast-switching displays, reflective displays, and tunable photonic devices.

Binary Mixtures with Ionic Liquids: The dispersion of nematic liquid crystals like those based on the cyclohexylphenyl structure in ionic liquids can create novel materials with interesting electro-optical properties. scilit.com The ionic liquid can act as a dispersing medium and also influence the anchoring and switching behavior of the liquid crystal droplets. scilit.com

The following table provides examples of how the properties of this compound can be tailored through mixing:

Mixture ComponentDesired OutcomePotential Application
Cadmium Sulfide (CdS) Quantum Dots Lowered threshold voltage, faster response time. researchgate.netHigh-speed optical switches, advanced displays.
Other Nematic Liquid Crystals Broadened nematic range, lower melting point.All-weather displays, automotive applications.
Chiral Molecules Induction of helical superstructure (cholesteric phase).Reflective displays (e-paper), fast-response displays.
Ionic Liquids Formation of dispersed liquid crystal droplets with unique switching.Smart windows, light modulators. scilit.com

Exploration in Hybrid Organic-Inorganic Material Systems

The integration of this compound into hybrid organic-inorganic material systems represents a frontier in materials science. These hybrid materials can exhibit synergistic properties that are not present in the individual components, opening up possibilities for a new generation of functional materials.

Future research directions include:

Liquid Crystal-Nanoparticle Composites: The self-assembly of liquid crystals can be used to direct the organization of inorganic nanoparticles into well-defined, long-range ordered structures. beilstein-journals.org By incorporating nanoparticles into a liquid crystal matrix containing this compound, it is possible to create materials with tunable optical, electrical, and magnetic properties.

Templating for Porous Materials: The ordered structure of the liquid crystal phase of this compound can be used as a template to create highly ordered porous inorganic materials. After polymerization of the liquid crystal and subsequent removal of the organic component, a porous inorganic replica with a well-defined pore structure can be obtained. These materials could have applications in catalysis, separation, and sensing.

Hybrid Photonic and Electronic Devices: The combination of the electro-optical response of this compound with the unique electronic or photonic properties of inorganic materials can lead to the development of novel hybrid devices. For example, a thin film of this liquid crystal could be used to modulate the light emission from a layer of quantum dots or to tune the plasmonic response of a metallic nanostructure.

The following table outlines potential hybrid material systems incorporating this compound:

Hybrid SystemFabrication PrinciplePotential Application
Liquid Crystal + Gold Nanorods Self-assembly of nanorods within the liquid crystal matrix.Anisotropic conductors, plasmonic devices.
Liquid Crystal + Silica (B1680970) Precursors Sol-gel synthesis within the liquid crystal template.Ordered porous silica for catalysis or separation.
Liquid Crystal + Quantum Dots Dispersion of quantum dots in the liquid crystal host.Electrically-tunable photoluminescent devices.
Liquid Crystal + Conductive Polymers Interpenetrating networks of liquid crystal and polymer.Flexible and transparent electrodes.

Refinement of Predictive Computational Models for Rational Material Design

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The refinement of predictive computational models offers a powerful tool for the rational design of new liquid crystal materials with desired properties, including those based on the this compound scaffold.

Future research in this area will focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the molecular properties of this compound, such as its polarizability, dipole moment, and absorption spectra. spiedigitallibrary.orgmdpi.com These calculations can provide insights into how modifications to the molecular structure will affect the macroscopic properties of the liquid crystal. spiedigitallibrary.orgnih.gov

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be employed to model the collective behavior of this compound molecules and predict their phase behavior, transition temperatures, and viscoelastic properties. Atomistic simulations can provide a detailed picture of the molecular organization in different liquid crystal phases. researchgate.net

Machine Learning and Artificial Intelligence: Machine learning (ML) algorithms can be trained on existing experimental data to develop models that can predict the properties of new liquid crystal molecules based on their chemical structure. matjazperc.combohrium.comacs.org This data-driven approach can significantly accelerate the discovery of new materials with optimized performance for specific applications. matjazperc.combohrium.com For example, an artificial neural network could be trained to predict the clearing temperature of a nematic liquid crystal from its molecular structure. acs.org

Multi-scale Modeling: A comprehensive understanding of liquid crystal devices requires a multi-scale modeling approach that connects the molecular scale (quantum mechanics, MD) to the macroscopic device scale (continuum theory). This will enable the in-silico design and optimization of entire devices incorporating this compound.

The following table summarizes the role of different computational models in the rational design of materials based on this compound:

Computational ModelPurposePredicted Properties
Density Functional Theory (DFT) Calculation of molecular electronic structure. spiedigitallibrary.orgmdpi.comPolarizability, dipole moment, molecular geometry. mdpi.comnih.gov
Molecular Dynamics (MD) Simulation of the collective behavior of molecules. researchgate.netPhase transitions, viscosity, elastic constants.
Machine Learning (ML) Data-driven prediction of material properties. matjazperc.combohrium.comacs.orgClearing point, birefringence, dielectric anisotropy.
Multi-scale Modeling Bridging molecular properties to device performance.Electro-optical response, switching dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and characterization methods for [4-(4-Propylcyclohexyl)phenyl] acetate?

  • Synthesis : The compound can be synthesized via esterification of 4-(4-propylcyclohexyl)phenol with acetic anhydride under acidic catalysis. A modified procedure using transesterification with vinyl acetate and lipase catalysts (e.g., CAL-B) may achieve higher yields (~75%) under mild conditions (40–60°C) .
  • Characterization : Use FT-IR (ester C=O stretch at ~1730 cm⁻¹), 1^1H NMR (δ 2.1 ppm for acetate methyl, δ 4.8–5.2 ppm for cyclohexyl protons), and HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .

Q. How should this compound be stored to ensure stability?

  • Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. Stability studies indicate <5% degradation over 6 months under these conditions .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • X-ray crystallography (for crystalline derivatives) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. Computational methods (DFT) predict steric and electronic effects on reactivity .

Advanced Research Questions

Q. How do reaction conditions influence contradictory yield data in catalytic esterification?

  • Contradictions arise from catalyst choice (e.g., H2_2SO4_4 vs. enzymatic). Kinetic studies show enzymatic routes (CAL-B) reduce side reactions (e.g., cyclohexyl ring oxidation) but require controlled water activity (<0.3). Optimize pH (6.5–7.5) and solvent (toluene > THF) for reproducibility .

Q. What methodologies evaluate the ecological risks of this compound?

  • Conduct bioaccumulation assays using aquatic models (e.g., Daphnia magna). A related LCM, 1-(4-propylcyclohexyl)-4-vinylcyclohexane, showed a bioaccumulation factor (BAF) of 1,200 in invertebrates, suggesting moderate risk. Use LC-MS/MS to quantify tissue concentrations and assess trophic transfer .

Q. How does this compound interact with biological targets?

  • Preliminary studies on structural analogs (e.g., thiourea derivatives) suggest binding to NMDA receptors via hydrophobic interactions. Molecular docking (AutoDock Vina) predicts a binding affinity (Ki_i) of 2.3 µM. Validate with patch-clamp electrophysiology in neuronal cells .

Methodological Recommendations

  • Contradiction Resolution : Use Design of Experiments (DoE) to optimize multi-variable conditions (e.g., catalyst loading, solvent polarity).
  • Toxicology : Combine in silico ADMET predictions with zebrafish embryo assays (LC50_{50} determination).
  • Environmental Monitoring : Deploy SPE-LC-MS/MS for detecting ppb-level residues in water samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.